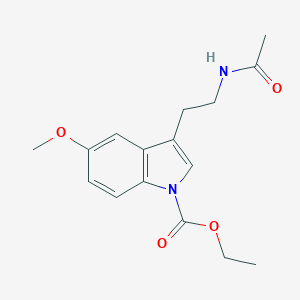

N-Carboxylate Melatonin Ethyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Carboxylate Melatonin Ethyl Ester is a chemical compound with the molecular formula C16H20N2O4 and a molecular weight of 304.34 . It is used in the preparation of 6-hydroxymelatonin , a human metabolite of melatonin .

Molecular Structure Analysis

The molecular structure of N-Carboxylate Melatonin Ethyl Ester is represented by the formula C16H20N2O4 . The exact structural details are not provided in the retrieved information.Applications De Recherche Scientifique

Melatonin's Role in Cancer

Melatonin, from which N-Carboxylate Melatonin Ethyl Ester is derived, has been studied extensively for its anti-cancer properties. In colon cancer, melatonin reduces the expression and secretion of endothelin-1, a peptide that promotes tumor growth, by inactivating transcription factors FoxO1 and NF-κβ (León et al., 2014). Additionally, melatonin shows potential as an antitumor agent against liver cancer, affecting processes like oxidative stress, angiogenesis, and immune system response (Fernández-Palanca et al., 2021).

Neuroprotective and Antioxidant Effects

Melatonin's role as an antioxidant is particularly significant in the context of stroke neuroprotection. It scavenges free radicals and acts as an antioxidant, showing promise in therapies for central nervous system disorders, including stroke (Watson et al., 2016).

Mitochondrial Function

Melatonin is also involved in improving mitochondrial function. It scavenges oxygen and nitrogen-based reactants generated in mitochondria, thereby reducing mitochondrial protein damage and improving electron transport chain activity (León et al., 2005).

Plant Physiology

Interestingly, melatonin is not limited to animal physiology. It plays a physiological role in plant tissues, promoting vegetative growth and influencing processes like flowering in plants (Hernández-Ruiz et al., 2004).

Melatonin in Microalgae

In the context of microalgae, melatonin enhances astaxanthin accumulation in Haematococcus pluvialis, which is linked to abiotic stress tolerance (Ding et al., 2018).

Infection and Immune Response

Melatonin shows potential in combatting bacterial infections and septic injury due to its antioxidative and anti-inflammatory actions (Hu et al., 2017).

Propriétés

IUPAC Name |

ethyl 3-(2-acetamidoethyl)-5-methoxyindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-4-22-16(20)18-10-12(7-8-17-11(2)19)14-9-13(21-3)5-6-15(14)18/h5-6,9-10H,4,7-8H2,1-3H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGYDVCSRYZANP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C=C(C2=C1C=CC(=C2)OC)CCNC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00464880 |

Source

|

| Record name | AGN-PC-008FAG | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Carboxylate Melatonin Ethyl Ester | |

CAS RN |

519186-54-0 |

Source

|

| Record name | AGN-PC-008FAG | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.